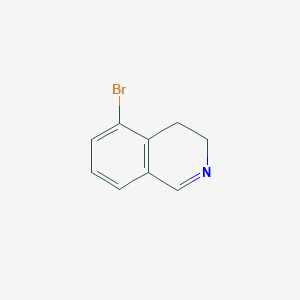

5-Bromo-3,4-dihydroisoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1355060-38-6 |

|---|---|

Molecular Formula |

C9H8BrN |

Molecular Weight |

210.07 g/mol |

IUPAC Name |

5-bromo-3,4-dihydroisoquinoline |

InChI |

InChI=1S/C9H8BrN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3,6H,4-5H2 |

InChI Key |

YKZXVRNYHKWHQW-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=CC2=C1C(=CC=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 3,4 Dihydroisoquinoline and Its Structural Analogues

Classical Bischler-Napieralski Cyclization Strategies

The Bischler-Napieralski reaction is a robust and frequently employed method for constructing the 3,4-dihydroisoquinoline (B110456) core. nrochemistry.com This intramolecular electrophilic aromatic substitution involves the cyclization of β-arylethylamides or β-arylethylcarbamates, typically under acidic and dehydrating conditions. nrochemistry.comwikipedia.org The reaction is particularly effective when the aromatic ring is activated by electron-donating groups. nrochemistry.comjk-sci.com The resulting dihydroisoquinolines can be subsequently aromatized to form isoquinolines. nrochemistry.com

A primary and widely cited method for effecting the Bischler-Napieralski reaction is the use of phosphoryl chloride (POCl₃) as the condensing and dehydrating agent. wikipedia.orgresearchgate.net This reaction involves the cyclodehydration of a β-phenylethylamide precursor. organicreactions.org The mechanism is believed to proceed through an intermediate, which could be a dichlorophosphoryl imine-ester or a nitrilium ion, depending on the specific reaction conditions. nrochemistry.comwikipedia.org The use of POCl₃ promotes the loss of the carbonyl oxygen, leading to the formation of an electrophilic species that then undergoes intramolecular cyclization. organic-chemistry.org For instance, the synthesis of 1-(4-bromophenyl)-5-methyl-3,4-dihydroisoquinoline was achieved by heating 1-(4-bromobenzoylamino)-2-(2-methylphenyl)ethane (B8511216) with a mixture of phosphoryl chloride and phosphorus pentoxide in xylene. prepchem.com

The efficiency of the Bischler-Napieralski reaction is highly dependent on the chosen reagents and reaction conditions. wikipedia.org While phosphoryl chloride is common, other dehydrating agents such as phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), and trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) are also employed. nrochemistry.comwikipedia.org For substrates that lack electron-donating groups on the benzene (B151609) ring, a combination of P₂O₅ in refluxing POCl₃ is often most effective. wikipedia.orgjk-sci.com

Reaction temperatures can range from room temperature to over 100°C, often requiring reflux in solvents like toluene (B28343) or xylene. wikipedia.orgorganic-chemistry.org To circumvent issues like the retro-Ritter reaction, which can be a significant side reaction, modifications have been developed. organic-chemistry.org One such modification uses oxalyl chloride to generate an N-acyliminium intermediate, thus preventing the unwanted elimination. organic-chemistry.org Milder conditions have also been explored, such as using trifluoromethanesulfonic anhydride with 2-chloropyridine (B119429), which allows the reaction to proceed at lower temperatures. nih.gov Another approach employs bromotriphenoxyphosphonium bromide (TPPBr₂) at low temperatures (-60 °C) in dichloromethane, which is particularly useful for substrates with sensitive functional groups. organic-chemistry.org Furthermore, the use of environmentally benign solvents like the room temperature ionic liquid 1-butyl-3-methylimidazoliumhexafluorophosphate ([bmim]PF₆) has been shown to provide excellent yields and purity, avoiding the need for high-boiling toxic solvents and simplifying product isolation. organic-chemistry.org

Table 1: Selected Reagents and Conditions for Bischler-Napieralski Reactions

| Reagent(s) | Solvent | Temperature | Key Feature | Source(s) |

|---|---|---|---|---|

| POCl₃ / P₂O₅ | Xylene | 140°C | Effective for less activated substrates. | prepchem.com |

| POCl₃ | Toluene | Reflux | Standard conditions, can lead to complex mixtures. | researchgate.net |

| Tf₂O / 2-Chloropyridine | Dichloromethane | -20°C to 0°C | Mild conditions, high yields. | nrochemistry.comnih.gov |

| Bromotriphenoxyphosphonium bromide / Triethylamine (B128534) | Dichloromethane | -60°C | Very mild, suitable for sensitive substrates. | organic-chemistry.org |

| POCl₃ | [bmim]PF₆ (Ionic Liquid) | 90-100°C | "Green" conditions, high purity, easy workup. | organic-chemistry.org |

| Oxalyl chloride / FeCl₃ | - | - | Avoids retro-Ritter side reaction. | organic-chemistry.org |

Achieving stereoselectivity in the synthesis of dihydroisoquinolines is critical, as many biologically active target molecules are chiral. rsc.org Asymmetric synthesis can be approached by incorporating a chiral auxiliary into the starting material. wikipedia.org A chiral auxiliary is a stereogenic unit that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed. wikipedia.org

For example, the Bischler-Napieralski reaction of (S)-1-alkyl-1,2-diphenylethylamides using a POCl₃–P₂O₅ mixture generates 3-alkyl-4-phenyl-1,2-dihydroisoquinolines with high diastereomeric excess (80–91% de). rsc.org In this case, the cyclization discriminates between two diastereotopic aryl groups. rsc.org Another strategy involves the enantioselective reduction of the prochiral 1-substituted-3,4-dihydroisoquinolines (DHIQs) that are initially formed from the Bischler-Napieralski reaction. rsc.org This can be accomplished using chiral hydride reducing agents or by hydrogenation with a chiral catalyst. rsc.org The use of chiral auxiliaries like Evans oxazolidinones or pseudoephedrine can direct the stereochemistry of subsequent reactions. wikipedia.org For instance, tert-butanesulfinamide has been successfully used as a chiral auxiliary for the asymmetric synthesis of 1-substituted tetrahydroisoquinoline alkaloids. researchgate.net

Modern and Advanced Synthetic Approaches

Beyond the classical Bischler-Napieralski reaction, newer methods have been developed to provide alternative and often more versatile routes to 5-Bromo-3,4-dihydroisoquinoline and its analogues.

A convenient method for preparing 3,3-disubstituted 3,4-dihydroisoquinolines involves the cyclization of 1-bromo-2-(2-isocyanoalkyl)benzenes using butyllithium (B86547). clockss.orgresearchgate.net This multi-step synthesis begins with the preparation of the 1-(2-aryl-2-isocyanoalkyl)-2-bromobenzene precursors. clockss.org These precursors are then treated with butyllithium in THF at low temperatures (-78 °C). clockss.org This generates a lithiated intermediate, which subsequently undergoes intramolecular cyclization by the attack of the carbanion on the isocyano carbon. clockss.org An aqueous workup then yields the desired 3,4-dihydroisoquinoline product in moderate to fair yields. clockss.org

Reaction Scheme: Butyllithium-Mediated Cyclization

Precursor Synthesis: 1-bromo-2-(bromomethyl)benzenes react with (1-isocyano-1-lithioalkyl)benzenes to form 1-(2-aryl-2-isocyanoalkyl)-2-bromobenzenes. clockss.org

Lithiation: The precursor reacts with butyllithium, leading to a lithiated benzene intermediate. clockss.org

Cyclization: The intermediate cyclizes intramolecularly to form a 1-lithio-3,4-dihydroisoquinoline intermediate. clockss.org

Workup: Aqueous workup affords the final 3,3-disubstituted 3,4-dihydroisoquinoline. clockss.org

Another modern approach involves the modification of the dihydroisoquinoline core itself. This can be achieved through the formation of N-alkyl iminium salts followed by oxidation. rsc.org N-alkylation of heterocyclic compounds like phthalimide (B116566) or indole (B1671886) can be efficiently carried out using alkyl halides in the presence of a base such as potassium hydroxide, often in an ionic liquid. organic-chemistry.org Once the N-alkylated dihydroisoquinolinium salt is formed, it can be oxidized. A reported method describes the potassium tert-butoxide-promoted aerobic oxidation of N-alkyl iminium salts derived from isoquinolines. rsc.org This process is atom-economical and environmentally friendly, transforming the iminium salts into their corresponding unsaturated lactams in high yields under mild conditions, without the need for photocatalysts or metal catalysts. rsc.org

Palladium-Catalyzed Intramolecular C–H Bond Aminoimidoylation

A notable and efficient method for the synthesis of 1-amino-3,4-dihydroisoquinolines involves a palladium-catalyzed intramolecular C–H bond aminoimidoylation. nih.govrsc.orgnih.gov This reaction utilizes α-benzyl-α-isocyanoacetates as starting materials and proceeds under redox-neutral conditions. nih.govrsc.orgrsc.org The key steps involve a consecutive isocyanide insertion and C–H bond activation, leading to the formation of both a C–N and a C–C bond in a single step. nih.govrsc.orgnih.gov O-benzoyl hydroxylamines are employed as electrophilic amino sources in this transformation. nih.govrsc.orgrsc.org This methodology has been shown to be applicable to a broad range of substrates, affording the desired 1-amino-3,4-dihydroisoquinoline derivatives in good to excellent yields. nih.govrsc.org

The reaction's practicality and efficiency make it an attractive alternative to traditional methods, which often require multiple steps and harsh conditions. rsc.org While some earlier methods were limited by the need for specific ortho-substituents on the isocyano group, this approach has expanded the scope of accessible 1-amino-3,4-dihydroisoquinoline derivatives. nih.govrsc.org

| Starting Material | Reagents | Product | Yield |

| α-benzyl-α-isocyanoacetate | Pd catalyst, O-benzoyl hydroxylamine | 1-amino-3,4-dihydroisoquinoline | Good to Excellent |

Cyclization via Electrophilic Amide Activation

Another strategy to avoid the retro-Ritter reaction, which can lead to nitrile formation, is the conversion of the amide to an N-acyliminium intermediate using oxalyl chloride and a Lewis acid like FeCl₃. organic-chemistry.org Subsequent removal of the oxalyl group furnishes the 3,4-dihydroisoquinoline. organic-chemistry.org These methods highlight the versatility of electrophilic amide activation in the construction of the dihydroisoquinoline ring system.

More recent advancements have explored the use of triflic anhydride for the activation of secondary N-aryl amides, leading to the formation of nitrilium ions. nih.gov These intermediates can then undergo cyclization, demonstrating the broad utility of this activation strategy in heterocyclic synthesis. nih.gov

Ring-Closing Reactions for Dihydroisoquinoline Formation

The Bischler-Napieralski reaction is a classic and widely used ring-closing method for the synthesis of 3,4-dihydroisoquinolines. organicreactions.orgresearchgate.net This reaction involves the cyclodehydration of β-phenethylamides, typically using condensing agents like phosphorus pentoxide or phosphoryl chloride at elevated temperatures. organicreactions.orgresearchgate.net While effective, the classical conditions can be harsh. organicreactions.org

Modifications to the Bischler-Napieralski reaction have been developed to improve yields and employ milder conditions. organicreactions.org For instance, a modified procedure using oxalyl chloride-FeCl₃ has been reported for the synthesis of 3-aryl-3,4-dihydroisoquinolines. organic-chemistry.orgacs.org Microwave-assisted Bischler-Napieralski reactions have also been utilized to generate libraries of substituted dihydroisoquinolines. organic-chemistry.org

Another approach involves a tandem annulation promoted by trifluoromethanesulfonic anhydride (Tf₂O) from phenylethanols and nitriles, which proceeds through a phenonium ion intermediate. organic-chemistry.org This method provides a direct route to the 3,4-dihydroisoquinoline core. organic-chemistry.org Additionally, ring-opening and ring-closing cascade reactions of isoxazole-based precursors offer a mild pathway to isoquinoline (B145761) derivatives. researchgate.net

Asymmetric Synthesis Strategies for Enantiopure this compound Derivatives

The development of asymmetric methods to produce enantiomerically pure C1-chiral 1,2,3,4-tetrahydroisoquinolines and their precursors, 3,4-dihydroisoquinolines, is of significant interest due to the prevalence of this chiral scaffold in bioactive natural products and as ligands in catalysis. rsc.orgrsc.org

Chiral Catalyst Systems in Dearomative Cycloadditions

An enantioselective dearomative [3+2] annulation reaction of isoquinolines has been achieved using a chiral Mg(II)-N,N'-dioxide catalyst. nih.gov This reaction takes advantage of a zwitterionic intermediate, formed from the enantioselective addition of an isocyanide to an alkylidene malonate, which acts as a 1,3-dipole. nih.gov The subsequent cycloaddition with isoquinoline furnishes chiral 1,2-dihydroisoquinoline (B1215523) derivatives with good to excellent results. nih.gov This strategy represents a powerful tool for the asymmetric synthesis of functionalized dihydroisoquinoline scaffolds.

Asymmetric Induction in Multicomponent Reactions

Isocyanide-based multicomponent reactions have been successfully employed for the asymmetric synthesis of dihydroisoquinoline derivatives. nih.gov By utilizing a chiral Mg(II)-N,N'-dioxide catalyst, three- or four-component reactions involving an isocyanide, trimethylsilylazide (TMSN₃), and an alkylidene malonate can be precisely controlled. nih.gov The reaction is believed to be initiated by the Lewis acid-catalyzed addition of the isocyanide to the alkylidene malonate. nih.gov This approach allows for the construction of complex and enantioenriched heterocyclic products from simple starting materials.

Retention of Stereochemical Integrity in Reaction Pathways

The retention of stereochemical integrity is a critical aspect of asymmetric synthesis. In the context of preparing chiral 3,4-dihydroisoquinolines, the asymmetric Bischler-Napieralski reaction has been explored. The reaction of (S)-1-alkyl-1,2-diphenylethylamides with POCl₃–P₂O₅ has been shown to produce 3-alkyl-4-phenyl-1,2-dihydroisoquinolines with diastereomeric excesses ranging from 80–91%. rsc.org This demonstrates that the cyclization process can discriminate between two diastereotopic aryl groups, leading to a high degree of stereochemical control. rsc.org

Furthermore, the enantioselective reduction of prochiral 1-substituted-3,4-dihydroisoquinolines is a common strategy to introduce chirality at the C1 position. nih.gov This can be achieved through various methods, including the use of chiral hydride reducing agents or hydrogenation with a chiral catalyst. nih.gov These methods are vital for accessing enantiomerically pure 1-substituted-1,2,3,4-tetrahydroisoquinolines, which are important building blocks for numerous biologically active compounds. rsc.org

Chemical Reactivity and Transformation of 5 Bromo 3,4 Dihydroisoquinoline Derivatives

Nucleophilic Substitution Reactions at the Bromine Atom

The bromine atom attached to the aromatic ring of 5-Bromo-3,4-dihydroisoquinoline is a key functional group that allows for the introduction of a wide array of substituents, primarily through metal-catalyzed cross-coupling reactions.

Introduction of Diverse Nucleophiles via Bromine Displacement

The primary route for the functionalization of the 5-bromo position involves palladium-catalyzed cross-coupling reactions. These methods are highly versatile for forming new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. sigmaaldrich.comnih.gov The electron-withdrawing nature of the bromine atom activates the aromatic ring, making it a suitable substrate for these transformations.

Commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (boronic acids or esters) to form a new C-C bond. It is tolerant of many functional groups and is a staple in synthetic organic chemistry. sigmaaldrich.comuwindsor.ca

Buchwald-Hartwig Amination: This allows for the formation of C-N bonds by coupling the aryl bromide with a wide range of primary and secondary amines. sigmaaldrich.com

Sonogashira Coupling: This reaction introduces alkynyl groups by coupling the aryl bromide with a terminal alkyne. sigmaaldrich.com

Heck Coupling: This reaction forms a new C-C bond by coupling the aryl bromide with an alkene. sigmaaldrich.com

While direct nucleophilic aromatic substitution (SNAr) can occur, where nucleophiles such as amines or thiols displace the bromine, these reactions are less common for this scaffold compared to metal-catalyzed methods. The choice of catalyst, ligand, and reaction conditions is crucial for optimizing these transformations, with palladium complexes like Pd(PPh₃)₄ or PdCl₂(dppf)·CH₂Cl₂ often being employed. nih.gov

| Reaction Type | Coupling Partner | Catalyst/Ligand Example | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | PdCl₂(dppf)·CH₂Cl₂ | C-C (Aryl/Alkyl) |

| Buchwald-Hartwig | Amine (R₂NH) | Allyl-Pd-Cl/cBRIDP | C-N |

| Sonogashira | Terminal Alkyne | PdCl₂/X-Phos | C-C (Alkynyl) |

| Heck | Alkene | Pd(P(t-Bu)₃)₂ | C-C (Alkenyl) |

Reactivity of Brominated Positions within the Dihydroisoquinoline Ring System

The position of the bromine atom on the isoquinoline (B145761) ring system significantly influences reactivity. In the synthesis of various substituted isoquinolines, bromination is a key strategic step. For instance, the synthesis of 8-bromoisoquinoline (B29762) can proceed through a 5-bromo-8-nitroisoquinoline (B189721) intermediate, demonstrating the interplay of directing groups and the ability to functionalize specific positions. mdpi.comgoogle.com

In some synthetic routes, a bromo-substituent at a different position, such as C4, can act as a temporary protecting group to prevent the formation of undesired regioisomers during cyclization reactions like the Bischler-Napieralski synthesis. mdpi.commdpi.com When comparing isomers, the 5-bromo position may experience some steric hindrance compared to other positions, which can affect the rates and yields of coupling reactions. The regioselectivity of cyclization reactions to form bromo-substituted dihydroisoquinolines is also highly dependent on the other substituents present on the precursor molecule. For example, the cyclization of certain formamidomalonate derivatives can preferentially yield an 8-benzyloxy-7-bromo-3,4-dihydroisoquinoline over the 6-benzyloxy-7-bromo isomer, indicating that electronic effects can override simple steric considerations. mdpi.comnih.gov

Ring-Nitrogen Mediated Reactivity and Derivatization

The secondary amine nitrogen in the dihydroisoquinoline ring is a nucleophilic center that readily participates in various chemical transformations, allowing for extensive derivatization.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the 3,4-dihydroisoquinoline (B110456) core can be readily functionalized through N-alkylation and N-acylation reactions. N-alkylation introduces an alkyl group onto the nitrogen, typically by reaction with an alkyl halide or another suitable electrophile. A notable example is the reaction of a 5-bromo-3,3-dimethyl-3,4-dihydroisoquinoline derivative with methyl bromoacetate. This reaction proceeds in acetonitrile (B52724) at elevated temperatures to yield the corresponding N-alkylated product, which precipitates from the solution and is often pure enough for subsequent steps without further purification. scispace.com

| Substrate | Reagent | Solvent | Conditions | Product Type |

|---|---|---|---|---|

| 5-Bromo-3,3-dimethyl-3,4-dihydroisoquinoline | Methyl Bromoacetate | Acetonitrile | 60 °C, 6h | N-Alkylated Iminium Salt |

| 5-Bromo-3,3-dimethyl-3,4-dihydroisoquinoline | Methyl Iodide | - | - | N-Methylated Iminium Salt |

| 5-Bromo-3,3-dimethyl-3,4-dihydroisoquinoline | Benzyl Bromide | - | - | N-Benzylated Iminium Salt |

N-acylation, the introduction of an acyl group, can be achieved using acylating agents such as acyl chlorides or anhydrides, although specific examples for this compound are less commonly detailed than N-alkylation in the reviewed literature.

Formation and Reactivity of N-Oxides and Iminium Species

N-alkylation of the 3,4-dihydroisoquinoline ring leads to the formation of a quaternary dihydroisoquinolinium salt. scispace.com This salt is an example of an iminium species, which contains a positively charged, double-bonded nitrogen atom (R₂C=N⁺R₂). The formation of these iminium intermediates is a key step in the synthesis of more complex derivatives. For instance, 5-Bromo-2,3,3-trimethyl-3,4-dihydroisoquinolin-2-ium iodide has been synthesized via N-methylation. scispace.com

These iminium salts are valuable precursors that can undergo further reactions. A significant transformation is their oxidation to N-alkylated 3,4-dihydroisoquinolinones. scispace.com This strategy provides an effective route to N-substituted lactams, which are important structural motifs in medicinal chemistry. nih.gov

Another reactive species derived from the ring nitrogen is the N-oxide, formed by oxidation of the nitrogen atom. 3,4-Dihydroisoquinoline N-oxide is a known reactive intermediate. These N-oxides can react with various electrophiles, such as ketenes, to form adducts and undergo further transformations.

Radical Reactions and Oxidative Transformations

The this compound scaffold can participate in oxidative reactions, leading to changes in the oxidation state of the heterocyclic ring. The potential for radical-mediated reactions also exists due to the presence of the carbon-bromine bond.

Oxidative transformations of the dihydroisoquinoline core can lead to aromatization, converting the dihydroisoquinoline into a fully aromatic isoquinoline. This can occur under certain reaction conditions, for example, during catalytic hydrogenation when attempting to remove protecting groups. nih.gov Another oxidative pathway involves the oxidation of the benzylic C1 position. While more commonly described for the conversion of tetrahydroisoquinolines to dihydroisoquinolin-1-ones organic-chemistry.org, similar oxidative processes can affect the dihydroisoquinoline system.

Radical reactions offer another potential avenue for transformation. The carbon-bromine bond can undergo homolytic cleavage upon exposure to radical initiators (e.g., heat or light), generating an aryl radical. lumenlearning.comyoutube.com This highly reactive intermediate could then participate in various propagation steps. Furthermore, the allylic/benzylic protons at the C4 position could be susceptible to hydrogen abstraction by radical species. However, specific, documented examples of radical-initiated transformations being applied to this compound for synthetic purposes are not prominently featured in the surveyed literature. While derivatives of dihydroisoquinolines have been studied for their free-radical scavenging activity, this relates to their biological function rather than their use as a substrate in a radical-mediated synthetic reaction. mdpi.com

Mechanistic Pathways of Oxidation Reactions

The oxidation of 3,4-dihydroisoquinolines can lead to the formation of isoquinoline derivatives. organic-chemistry.org The mechanism of alcohol oxidation, a related process, involves the loss of an alpha-hydrogen from the carbon attached to the hydroxyl group. khanacademy.org In the context of dihydroisoquinolines, oxidation can be promoted to form the corresponding isoquinoline analogues. organic-chemistry.org The process typically involves an increase in the number of bonds between carbon and a heteroatom, such as oxygen or nitrogen. khanacademy.org For instance, the oxidation of a primary alcohol first yields an aldehyde and can be further oxidized to a carboxylic acid, with each step representing an increase in the oxidation state of the carbon atom. khanacademy.org Similarly, secondary alcohols are oxidized to ketones. khanacademy.org In the case of dihydroisoquinolines, oxidation leads to the formation of a more conjugated, aromatic isoquinoline system.

The presence of a bromine atom at the 5-position can influence the electronic properties of the ring system, potentially affecting the rate and regioselectivity of oxidation reactions. While specific mechanistic studies on the oxidation of this compound are not extensively detailed in the provided results, the general principles of oxidation of similar heterocyclic systems apply.

Radical Scavenging Studies in Reaction Mechanisms

Radical scavengers play a crucial role in elucidating reaction mechanisms by trapping radical intermediates, thereby inhibiting or altering the course of a reaction. researchgate.net These scavengers, often phenolic compounds or species with easily abstractable hydrogen atoms, can break chain reactions by reacting with radical species. researchgate.netnih.gov The mechanism of scavenging can involve either hydrogen atom transfer (HAT) or single electron transfer (SET), depending on the solvent and the nature of the radical and scavenger. rsc.orgresearchgate.net

In the context of dihydroisoquinoline chemistry, studies have investigated the free-radical scavenging activity of various derivatives. mdpi.com For example, a series of 3,4-dihydroisoquinoline-3-carboxylic acid derivatives were synthesized and evaluated for their ability to scavenge radicals such as DPPH•, ABTS•+, O2•−, and •NO. mdpi.com The results indicated that many of these compounds were potent scavengers for at least one of the tested free radicals. mdpi.com Such studies are important for understanding potential antioxidant properties and for mechanistic investigations where radical pathways are suspected. For instance, the presence of radical scavengers can help determine if a reaction proceeds through a homolytic (radical) or heterolytic (ionic) pathway. researchgate.netnih.gov

Cycloaddition and Annulation Chemistry of the Dihydroisoquinoline Ring

The dihydroisoquinoline scaffold is a versatile participant in cycloaddition and annulation reactions, leading to the construction of complex polycyclic and heterocyclic systems.

1,3-Dipolar Cycloaddition Reactions

1,3-dipolar cycloadditions are powerful reactions for the synthesis of five-membered rings. wikipedia.org In the context of dihydroisoquinolines, these reactions often involve the in-situ generation of a 1,3-dipole, which then reacts with a dipolarophile. nih.govresearchgate.net C,N-cyclic azomethine imines, which can be derived from dihydroisoquinolines, are stable and efficient 1,3-dipoles used in these cycloadditions. nih.govresearchgate.net These reactions can be catalyzed by various metals or organocatalysts and often proceed with high diastereoselectivity and enantioselectivity. nih.gov

For example, the [3+2] cycloaddition of C,N-cyclic azomethine imines with allyl alkyl ketones provides access to a range of tetrahydroisoquinoline derivatives. nih.govresearchgate.net Similarly, the reaction of dihydroisoquinoline-derived ylides with olefins like dimethyl fumarate (B1241708) and dimethyl maleate (B1232345) leads to the formation of pyrrolo[2,1-a]isoquinoline (B1256269) derivatives. rsc.org These reactions are valuable for creating diverse and complex chiral tetrahydroisoquinoline compounds. nih.gov

[4+2] Cycloaddition Cascades for Polycyclic Construction

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings. wikipedia.orglibretexts.org Dihydroisoquinoline derivatives can participate in these reactions, acting as either the diene or the dienophile component, leading to the construction of polycyclic aromatic compounds. mdpi.com

Palladium-catalyzed [4+2] annulation of aryl and alkenyl carboxamides with 1,3-dienes is a method to produce 3,4-dihydroisoquinolones. organic-chemistry.org Another approach involves a rhodium(III)-catalyzed [4+2] annulation of benzimidamides with vinylene carbonate to synthesize 1-aminoisoquinoline (B73089) derivatives. researchgate.net These cascade reactions are efficient for building complex molecular architectures from simpler starting materials. mdpi.com The Diels-Alder reaction provides a reliable method for forming six-membered rings with good control over stereochemistry. wikipedia.org

Tandem Reactions Leading to Annulated Systems

Tandem reactions, where multiple bond-forming events occur in a single pot, are highly efficient for the synthesis of complex molecules. Dihydroisoquinoline derivatives are excellent substrates for such transformations, leading to a variety of annulated systems.

One example is a three-component reaction involving an aldehyde, an allyloxyamine, and a maleimide (B117702) to produce isoquinoline derivatives through a cycloaddition/Heck reaction sequence. lookchem.com Another approach involves a Bischler-Napieralski-type synthesis of 3,4-dihydroisoquinolines from phenylethanols and nitriles, promoted by trifluoromethanesulfonic anhydride (B1165640) (Tf2O), which proceeds via a tandem annulation. organic-chemistry.org Furthermore, palladium-catalyzed tandem dehydrogenative [4+2] annulation of terminal olefins with N-sulfonyl amides yields important heterocyclic compounds. organic-chemistry.org Rhodium(III)-catalyzed C-H annulation of 3-aryl-2H-benzo[e] organic-chemistry.orgnih.govorganic-chemistry.orgthiadiazine-1,1-dioxides with vinylene carbonates also constructs fused dihydroisoquinoline ring systems. researchgate.net

Transition Metal-Catalyzed Transformations

Transition metal catalysis is a powerful tool for functionalizing the this compound scaffold. The bromine atom at the 5-position serves as a versatile handle for various cross-coupling reactions. These reactions are fundamental for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comwikipedia.orgrsc.org

Commonly employed cross-coupling reactions include the Suzuki-Miyaura, Buchwald-Hartwig, Heck, Stille, Hiyama, and Sonogashira reactions. nih.gov These reactions typically involve a palladium catalyst, although other transition metals can also be used. mdpi.comnih.gov For instance, a palladium-catalyzed Suzuki-Miyaura reaction can be used to couple an aryl or vinyl boronic acid with the 5-bromo position of the dihydroisoquinoline. nih.gov Similarly, the Heck reaction allows for the coupling of the bromo-dihydroisoquinoline with an alkene. lookchem.com

These transformations are highly valuable for the synthesis of complex molecules, including natural products and pharmaceuticals, by allowing for the precise and efficient installation of various substituents onto the dihydroisoquinoline core. nih.gov The choice of catalyst, ligands, and reaction conditions can be tuned to achieve high chemo- and regioselectivity. nih.gov

Iridium-Catalyzed C–H Borylation

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct functionalization of C-H bonds, converting them into versatile boronate esters. While specific studies on the iridium-catalyzed C-H borylation of this compound are not extensively documented, the regioselectivity of this reaction on related heterocyclic systems provides a strong basis for predicting its behavior. nih.gov

The regioselectivity of iridium-catalyzed C-H borylation is primarily governed by steric factors, with the borylation typically occurring at the most accessible C-H bond. uni.lu For heteroaromatic compounds, electronic effects also play a significant role, with borylation generally occurring at positions distal to nitrogen atoms. nih.gov In the case of N-acyl-tetrahydroisoquinolines, which are structurally similar to the N-protected derivatives of 3,4-dihydroisoquinoline, the borylation is expected to be directed by the iridium catalyst to specific C-H bonds based on these established principles.

Mechanistic studies have shown that the active catalyst, often an Ir(I) complex with a suitable ligand like tetramethylphenanthroline, undergoes oxidative addition into a C-H bond to form an Ir(V) intermediate. nih.gov This is followed by reductive elimination to yield the borylated product. The choice of ligand can significantly influence the regioselectivity of the borylation. nih.gov For instance, in some systems, switching ligands can shift the borylation from the ortho to the meta position relative to a directing group. nih.gov

Given the structure of this compound, several C-H bonds are available for borylation. The C-8 position is sterically the most accessible on the aromatic ring, and its borylation would be electronically favored as it is distal to the nitrogen atom. The C-6 and C-7 positions are also potential sites for borylation. The presence of the bromine atom at C-5 would likely disfavor borylation at the adjacent C-6 position due to steric hindrance. Therefore, it is anticipated that the iridium-catalyzed C-H borylation of this compound would preferentially occur at the C-8 position.

Table 1: Predicted Regioselectivity of Iridium-Catalyzed C-H Borylation of this compound

| Position | Predicted Outcome | Rationale |

| C-8 | Major Product | Sterically most accessible and distal to the nitrogen atom. |

| C-7 | Minor Product | Less sterically accessible than C-8. |

| C-6 | Minor or No Product | Steric hindrance from the adjacent bromine atom. |

Palladium-Catalyzed C–H Activation and Functionalization

Palladium-catalyzed C-H activation is a cornerstone of modern synthetic chemistry, enabling the direct formation of carbon-carbon and carbon-heteroatom bonds. The 3,4-dihydroisoquinoline scaffold is amenable to such transformations, allowing for functionalization at various positions. While direct palladium-catalyzed C-H functionalization of this compound is not widely reported, studies on related systems demonstrate the feasibility and potential pathways for its reactivity. For instance, the conversion of tetrahydroisoquinolines to 3,4-dihydroisoquinolines can be achieved under palladium catalysis, indicating the stability of the dihydroisoquinoline core under these conditions. acs.org

Palladium-catalyzed C-H arylation of N-substituted pyrazoles bearing bromo or iodo substituents has been achieved with high chemoselectivity, where the C-H bond is functionalized without cleavage of the carbon-halogen bond. rsc.org This suggests that selective C-H activation of this compound, without affecting the C-Br bond, is a plausible transformation. The reaction typically employs a palladium(II) catalyst, such as Pd(OAc)₂, and a suitable ligand and base.

The directing group plays a crucial role in the regioselectivity of palladium-catalyzed C-H activation. In the absence of a strong directing group on the nitrogen atom of this compound, the inherent electronic properties and steric environment of the molecule would guide the functionalization. The C-8 position is a likely candidate for arylation due to its steric accessibility.

Table 2: Representative Conditions for Palladium-Catalyzed C-H Arylation of Heterocycles

| Substrate | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| N-Protected 4-Bromopyrazole | Pd(OAc)₂ | None | KOAc | DMA | 120 | 70-90 | rsc.org |

| Alanine Derivative | Pd(OAc)₂ | N-quinolylcarboxamide | Ag₂CO₃ | Dioxane | Room Temp | High | rsc.org |

These examples highlight the potential for palladium-catalyzed C-H functionalization of this compound, which could provide a direct route to novel derivatives with diverse functionalities.

Intermolecular and Intramolecular Cross-Coupling Reactions

The bromine atom at the C-5 position of this compound renders it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of C-C, C-N, and C-O bonds.

Intermolecular Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a highly versatile method for forming C-C bonds. The Suzuki-Miyaura coupling of this compound with various aryl or heteroaryl boronic acids would yield 5-aryl- or 5-heteroaryl-3,4-dihydroisoquinolines. Studies on other bromo-substituted heterocycles, such as 4-bromo-3-hydroxyquinoline-N-oxides, have demonstrated the successful application of this reaction. researchgate.net

Heck Coupling: The Heck reaction couples the aryl bromide with an alkene to form a new C-C bond with the installation of a vinyl group. This reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand.

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the aryl bromide with an amine. A variety of amines, including primary and secondary amines, can be used. The reaction is catalyzed by a palladium complex with a specialized phosphine ligand. A representative procedure for the Buchwald-Hartwig amination of a bromopyridine involves heating with a palladium catalyst, a phosphine ligand (e.g., BINAP), and a base (e.g., NaOtBu) in a solvent like toluene (B28343). chemspider.com

Table 3: General Conditions for Intermolecular Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Base |

| Suzuki-Miyaura | Boronic Acid/Ester | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Na₂CO₃, K₂CO₃, or Cs₂CO₃ |

| Heck | Alkene | Pd(OAc)₂ with PPh₃ | Et₃N or K₂CO₃ |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ with BINAP or other phosphine ligands | NaOtBu or K₃PO₄ |

Intramolecular Cross-Coupling Reactions

If a suitable tethered reaction partner is present in the molecule, intramolecular cross-coupling reactions can be employed to construct new ring systems. For example, an appropriately substituted derivative of this compound could undergo an intramolecular Heck reaction to form a polycyclic aromatic system. While specific examples for this exact substrate are scarce, the principles of intramolecular cross-coupling are well-established.

The reactivity of the bromine atom in this compound opens up a vast chemical space for the synthesis of complex molecules, making it a valuable building block for medicinal chemistry and materials science.

Derivatization and Analog Development of the 5 Bromo 3,4 Dihydroisoquinoline Scaffold

Functionalization at the Bromine Position for Scaffold Diversification

The bromine atom at the C-5 position is a key functional handle for introducing molecular diversity, primarily through transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the chemical space accessible from this scaffold.

Palladium-catalyzed cross-coupling reactions are powerful tools for forging carbon-carbon bonds, and the aryl bromide moiety of 5-bromo-3,4-dihydroisoquinoline is an excellent substrate for these transformations. nobelprize.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, to form a biaryl linkage. wikipedia.org It is widely used to synthesize substituted biphenyls and related structures under relatively mild conditions. wikipedia.orglibretexts.org The general applicability of this reaction makes it a primary choice for introducing various aryl and heteroaryl substituents at the 5-position of the dihydroisoquinoline core. nih.govorganic-chemistry.org

Heck-Mizoroki Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This method is instrumental for introducing vinyl or substituted vinyl groups, which can serve as versatile intermediates for further transformations. wikipedia.orgnih.gov

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira reaction is employed, coupling the 5-bromo position with a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction, co-catalyzed by palladium and copper, is highly efficient for creating arylalkynes, which are valuable precursors in organic synthesis. libretexts.orgorganic-chemistry.org

The table below summarizes these key C-C coupling reactions applicable to the this compound scaffold.

| Reaction Name | Coupling Partner | Resulting Linkage | Catalyst System (Typical) |

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | C₅-Aryl / C₅-Alkyl | Pd(0) complex, Base |

| Heck-Mizoroki | Alkene (H₂C=CHR) | C₅-CH=CHR | Pd(0) complex, Base |

| Sonogashira | Alkyne (HC≡CR) | C₅-C≡CR | Pd(0) complex, Cu(I) salt, Base |

Beyond carbon-based substituents, the bromine atom can be replaced by various heteroatoms, leading to the formation of amines, ethers, and thioethers.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds by coupling aryl halides with primary or secondary amines. wikipedia.orglibretexts.org Its application to this compound would allow for the synthesis of a wide array of 5-amino-3,4-dihydroisoquinoline derivatives. The reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org Research on the closely related 5-bromo-8-benzyloxyquinoline has demonstrated successful amination with secondary anilines using palladium acetate and sterically demanding phosphine (B1218219) ligands, achieving high yields. ias.ac.in

Ullmann Condensation: A classical copper-catalyzed method, the Ullmann condensation can be used to form carbon-oxygen and carbon-sulfur bonds. researchgate.net While traditional conditions are harsh, modern ligand-assisted protocols allow the reaction to proceed at lower temperatures. This reaction would enable the synthesis of 5-aryloxy or 5-alkoxy derivatives from the corresponding phenols or alcohols.

These C-X coupling reactions are summarized in the table below.

| Reaction Name | Coupling Partner | Resulting Linkage | Catalyst System (Typical) |

| Buchwald-Hartwig | R¹R²NH | C₅-NR¹R² | Pd(0/II) complex, Ligand, Base |

| Ullmann Condensation | R-OH / R-SH | C₅-OR / C₅-SR | Cu(I/II) salt, Ligand, Base |

Modification of the Dihydroisoquinoline Core

Alterations to the heterocyclic core of the this compound scaffold provide another avenue for creating structural diversity, impacting the molecule's three-dimensional shape and properties.

The C-3 position of the dihydroisoquinoline ring is a common site for introducing substituents.

gem-Dimethyl Substitution: The synthesis of 3,3-dialkyl-3,4-dihydroisoquinolines can be achieved through a three-component reaction involving an activated arene, an aldehyde (like isobutyraldehyde), and a nitrile. researchgate.net This approach allows for the direct construction of the dihydroisoquinoline ring with gem-dimethyl substitution at the C-3 position. These 3,3-dimethyl analogues can serve as precursors for further derivatization, such as N-alkylation. rsc.org

Carboxylic Acid Introduction: Derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid can be synthesized via a multi-step sequence that employs the Bischler-Napieralski reaction for the key cyclization step. nih.govorganic-chemistry.org This method involves alkylating dibenzyl formamidomalonate with a suitably substituted benzyl chloride, followed by cyclization using an agent like phosphorus oxychloride (POCl₃). nih.gov This strategy has been successfully used to prepare a series of hydroxy- and halogeno-substituted 3,4-dihydroisoquinoline-3-carboxylic acids. nih.gov

Oxidation of the C-1 position of the dihydroisoquinoline core leads to the formation of 3,4-dihydroisoquinolin-1(2H)-ones, also known as homophthalimides. These lactams are important structural motifs in their own right. The synthesis of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one has been reported. rsc.org Furthermore, a facile procedure for creating N-alkylated 3,4-dihydroisoquinolinone derivatives with substituents at the C-3 position has been developed. This method involves the N-alkylation of a 3,3-dimethyl-3,4-dihydroisoquinoline derivative, which forms an isoquinolinium salt, followed by oxidation to yield the final dihydroisoquinolinone product. rsc.org

Development of N-Protected and N-Substituted Analogues

The secondary amine nitrogen of the dihydroisoquinoline ring is a readily functionalizable position, allowing for the introduction of protecting groups or various substituents through alkylation or acylation.

N-Protection: For multi-step syntheses, the nitrogen atom is often protected to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a common choice, typically introduced using di-tert-butyl dicarbonate (Boc₂O). While direct examples on this compound are not prominent in the cited literature, the N-Boc protection of the closely related tetrahydroisoquinoline (THIQ) scaffold is a standard and widely used procedure. nih.gov

N-Alkylation: The nitrogen can be alkylated using various alkyl halides. For instance, 5-bromo-3,3-dimethyl-3,4-dihydroisoquinoline has been shown to react with agents like methyl iodide and benzyl bromide to form the corresponding quaternary 2-alkyl-5-bromo-3,3-dimethyl-3,4-dihydroisoquinolin-2-ium salts. rsc.org These N-alkylated salts can then be used as intermediates, for example, in the synthesis of N-substituted dihydroisoquinolinones. rsc.org

N-Acylation: Acylation of the nitrogen atom introduces an amide or related functionality. This is a common transformation used to build more complex structures. researchgate.net For example, a multicomponent reaction has been developed for the synthesis of N-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamides. acs.org This transformation involves the addition of the tetrahydroisoquinoline nitrogen to an in-situ generated isocyanate, forming a complex N-acylated dihydroisoquinoline structure. acs.org

The table below provides examples of N-substitution reactions on the dihydroisoquinoline scaffold.

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Methyl Iodide (CH₃I) | N-Methyl isoquinolinium salt |

| N-Alkylation | Benzyl Bromide (BnBr) | N-Benzyl isoquinolinium salt |

| N-Acylation | Isocyanate (R-N=C=O) | N-Carboxamide |

| N-Protection | Di-tert-butyl dicarbonate | N-Boc protected derivative |

tert-Butyl Carbamate (Boc) Protection and Deprotection

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.

Protection:

The protection of the secondary amine of this compound is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The base neutralizes the acidic proton of the carbamic acid intermediate that is formed during the reaction. Common bases include triethylamine (B128534) (TEA) or sodium hydroxide (NaOH) in solvents like tetrahydrofuran (THF), dioxane, or acetonitrile (B52724). The reaction proceeds smoothly at room temperature, leading to the formation of tert-butyl this compound-2(1H)-carboxylate in high yield. jk-sci.com

| Entry | Reactant | Reagents | Solvent | Conditions | Product | Yield |

| 1 | This compound | Di-tert-butyl dicarbonate, Triethylamine | Tetrahydrofuran | Room Temp, 12h | tert-Butyl this compound-2(1H)-carboxylate | >95% (Typical) |

| 2 | This compound | Di-tert-butyl dicarbonate, NaOH | Dioxane/Water | Room Temp, 16h | tert-Butyl this compound-2(1H)-carboxylate | >95% (Typical) |

Deprotection:

The removal of the Boc group is readily accomplished under acidic conditions. The mechanism involves the protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation, which subsequently forms isobutylene and carbon dioxide. stackexchange.com This deprotection can be carried out using strong acids such as trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (DCM), or with hydrogen chloride (HCl) in a solvent such as dioxane, methanol, or ethyl acetate. commonorganicchemistry.comresearchgate.net These methods are highly efficient and typically provide the hydrochloride or trifluoroacetate salt of the deprotected amine. researchgate.net

| Entry | Reactant | Reagents | Solvent | Conditions | Product | Yield |

| 1 | tert-Butyl this compound-2(1H)-carboxylate | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp, 1-3h | This compound TFA salt | Quantitative |

| 2 | tert-Butyl this compound-2(1H)-carboxylate | 4M HCl in Dioxane | Dioxane | Room Temp, 2-16h | This compound HCl salt | Quantitative |

Other Nitrogen Substituents and their Synthetic Utility

The deprotected this compound serves as a versatile intermediate for the synthesis of various N-substituted analogs, which can be explored for different biological activities.

N-Alkylation:

The secondary amine can be alkylated using various alkyl halides in the presence of a base to overcome the acidity of the N-H proton. For instance, the N-alkylation of a closely related substrate, 5-bromo-3,3-dimethyl-3,4-dihydroisoquinoline, has been demonstrated with electrophiles like methyl iodide and benzyl bromide. semanticscholar.org These reactions typically employ a base such as potassium carbonate in a suitable solvent like acetone or toluene (B28343). The resulting N-alkylated products are valuable intermediates; for example, they can be oxidized to form N-alkyl-3,4-dihydroisoquinolinones, a class of compounds with potential pharmacological applications. semanticscholar.org

| Entry | Substrate | Alkylating Agent | Base | Solvent | Product |

| 1 | 5-Bromo-3,3-dimethyl-3,4-dihydroisoquinoline | Methyl Iodide | - | Acetone | 5-Bromo-2,3,3-trimethyl-3,4-dihydroisoquinolin-2-ium iodide |

| 2 | 5-Bromo-3,3-dimethyl-3,4-dihydroisoquinoline | Benzyl Bromide | - | Toluene | 2-Benzyl-5-bromo-3,3-dimethyl-3,4-dihydroisoquinolin-2-ium bromide |

N-Aryl Carbothioamides:

Another important derivatization is the reaction with isothiocyanates to form N-aryl carbothioamides (thioureas). This reaction is generally carried out under basic conditions, for example, using potassium carbonate in acetone at room temperature. A series of N-aryl-3,4-dihydroisoquinoline carbothioamide analogues have been synthesized using this method and evaluated for their biological activity. Specifically, these compounds were identified as potential urease inhibitors, demonstrating the synthetic utility of N-derivatization for developing new therapeutic agents.

Mechanistic Investigations in 5 Bromo 3,4 Dihydroisoquinoline Chemistry

Elucidation of Reaction Pathways and Intermediate Formation

The primary route to the 3,4-dihydroisoquinoline (B110456) core, and by extension to 5-bromo-3,4-dihydroisoquinoline, is the Bischler-Napieralski reaction. wikipedia.orgorganic-chemistry.orgnrochemistry.comjk-sci.com This intramolecular electrophilic aromatic substitution involves the cyclization of a β-phenylethylamide, in this case, an N-acyl-2-(3-bromophenyl)ethylamine. The reaction is typically promoted by a dehydrating agent in acidic conditions. wikipedia.orgnrochemistry.com

Two principal mechanistic pathways are proposed for the Bischler-Napieralski reaction, and the operative pathway can be influenced by the specific reaction conditions. wikipedia.orgnrochemistry.com

Mechanism I: Dichlorophosphoryl Imine-Ester Intermediate. In this pathway, the amide oxygen of the N-acyl-2-(3-bromophenyl)ethylamine attacks the dehydrating agent (e.g., phosphorus oxychloride, POCl₃), forming a highly reactive dichlorophosphoryl imine-ester intermediate. This intermediate then undergoes intramolecular cyclization via electrophilic attack on the bromo-substituted benzene (B151609) ring. Subsequent elimination of the phosphoryl group and a proton leads to the formation of the 3,4-dihydroisoquinoline ring. wikipedia.orgnrochemistry.com

Mechanism II: Nitrilium Ion Intermediate. Alternatively, the reaction can proceed through the formation of a nitrilium ion. wikipedia.orgorganic-chemistry.orgnrochemistry.com In this mechanism, the amide is converted to an imidoyl chloride or a similar activated species, which then loses the activating group to form a highly electrophilic nitrilium ion. This powerful electrophile then attacks the aromatic ring to effect cyclization. The resulting intermediate is then deprotonated to yield the final this compound product. Evidence for the nitrilium ion intermediate is supported by the occasional formation of styrene (B11656) derivatives as byproducts through a retro-Ritter reaction. organic-chemistry.orgjk-sci.com

The presence of the bromine atom at the 5-position, being an electron-withdrawing group, deactivates the aromatic ring towards electrophilic attack. This deactivation generally makes the cyclization step more challenging compared to substrates with electron-donating groups. wikipedia.orgjk-sci.com Consequently, more forceful reaction conditions are often necessary to achieve good yields.

A notable side reaction in the Bischler-Napieralski synthesis is the retro-Ritter reaction, which can lead to the formation of styrenes. This is particularly favored when a stable conjugated system can be formed and is considered evidence for the presence of nitrilium salt intermediates. organic-chemistry.org

Studies on Regioselectivity and Stereoselectivity

Regioselectivity: The regioselectivity of the Bischler-Napieralski cyclization to form this compound is dictated by the position of the bromine atom on the starting phenylethylamine. To obtain the 5-bromo isomer, the starting material must be a 2-(3-bromophenyl)ethylamine derivative. The bromine atom, being an ortho-, para-director, would direct the incoming electrophile (the activated amide moiety) to the positions ortho and para to itself. In the context of the intramolecular cyclization, this leads to the formation of the 5-bromo or 7-bromo substituted dihydroisoquinoline. The formation of the 5-bromo isomer is generally favored due to the steric hindrance at the position between the two substituents.

In reactions of this compound, the imine (C=N) bond is a key reactive site. For instance, the reduction of the imine bond to an amine is a common transformation. nih.gov The introduction of a substituent at the C1 position of a 1-substituted-3,4-dihydroisoquinoline can be achieved with high stereoselectivity through various methods, including the use of chiral reducing agents or catalysts. nih.gov While specific studies on the stereoselective reactions of this compound are not extensively documented, the general principles of asymmetric reduction of 1-substituted-3,4-dihydroisoquinolines are applicable. These methods often involve:

Hydrogenation with a chiral catalyst. nih.gov

Reduction with chiral hydride reagents. nih.gov

Enzymatic catalysis. nih.gov

The stereochemical outcome of such reactions is determined by the approach of the reagent to the prochiral imine carbon, which can be influenced by the steric and electronic properties of the substrate and the catalyst.

Role of Catalysts, Additives, and Solvent Effects on Reaction Outcomes

The choice of catalyst, additives, and solvent plays a critical role in the success of the Bischler-Napieralski reaction, particularly for deactivated substrates like the precursors to this compound. wikipedia.orgjk-sci.com

Catalysts and Dehydrating Agents: A variety of Lewis acids and dehydrating agents are employed to promote the cyclization.

| Reagent | Typical Conditions | Notes |

| Phosphorus oxychloride (POCl₃) | Refluxing | Commonly used, effective for many substrates. wikipedia.orgorganic-chemistry.orgnrochemistry.com |

| Phosphorus pentoxide (P₂O₅) | Often used with POCl₃ | Particularly effective for substrates lacking electron-donating groups. wikipedia.orgorganic-chemistry.orgjk-sci.com |

| Triflic anhydride (B1165640) (Tf₂O) | Often with a non-nucleophilic base (e.g., 2-chloropyridine) at low temperatures | A very powerful promoter, allowing for milder reaction conditions. organic-chemistry.orgnih.gov |

| Polyphosphoric acid (PPA) | High temperatures | A strong acid and dehydrating agent. wikipedia.org |

For the synthesis of this compound, the use of stronger dehydrating systems like P₂O₅ in refluxing POCl₃ is often necessary to overcome the deactivating effect of the bromine atom. wikipedia.orgjk-sci.com

Additives: Non-nucleophilic bases such as 2-chloropyridine (B119429) are sometimes added, particularly when using highly reactive promoters like triflic anhydride, to modulate the reactivity and prevent side reactions. organic-chemistry.orgnih.gov

Solvent Effects: The choice of solvent can influence the reaction rate and, in some cases, the mechanistic pathway. Common solvents include:

Dichloromethane (DCM): A common aprotic solvent for reactions at or below room temperature. organic-chemistry.orgnrochemistry.com

Toluene (B28343) or Xylene: Used for reactions requiring higher temperatures (reflux). organic-chemistry.org

Nitriles (e.g., acetonitrile): Can be used as solvents and may suppress the retro-Ritter side reaction by shifting the equilibrium away from the styrene byproduct. organic-chemistry.orgjk-sci.com

Ionic Liquids: Have been explored as environmentally benign solvent alternatives. researchgate.net

The selection of the appropriate solvent is crucial for ensuring sufficient solubility of the reactants and for achieving the necessary reaction temperature.

Kinetic Studies and Transition State Analysis

Detailed kinetic studies and transition state analyses for the synthesis and reactions of this compound are not widely reported in the literature. However, general principles of electrophilic aromatic substitution (EAS) can be applied to understand the energetic landscape of its formation via the Bischler-Napieralski reaction. masterorganicchemistry.comfiveable.melibretexts.org

The presence of the electron-withdrawing bromine atom at what will become the 5-position of the dihydroisoquinoline ring has a significant impact on the transition state leading to the arenium ion.

Increased Activation Energy: The bromine atom deactivates the aromatic ring through its inductive effect, making the ring less nucleophilic. This increases the activation energy (ΔG‡) for the electrophilic attack, thus slowing down the reaction rate compared to an unsubstituted or electron-rich aromatic ring. masterorganicchemistry.comfiveable.me

Destabilization of the Arenium Ion: The arenium ion intermediate is destabilized by the electron-withdrawing nature of the bromine atom. This destabilization is most pronounced when the positive charge is located on the carbon atom bearing the bromo group or adjacent to it. masterorganicchemistry.com

A hypothetical reaction energy diagram for the cyclization step would show a higher energy transition state and a higher energy arenium ion intermediate for the bromo-substituted precursor compared to an unsubstituted one. This is consistent with the need for more forcing reaction conditions to synthesize this compound. wikipedia.orgjk-sci.com

Computational studies, while not specifically found for this compound, are powerful tools for modeling transition states in EAS reactions. researchgate.netrsc.org Such studies on related systems can provide valuable insights into the geometry and energy of the transition state, the structure of the arenium ion intermediate, and the influence of substituents on the reaction profile.

Analytical and Spectroscopic Characterization in Synthetic Studies of 5 Bromo 3,4 Dihydroisoquinoline

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 5-Bromo-3,4-dihydroisoquinoline. Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons in the molecule. The aromatic protons typically appear as multiplets in the downfield region of the spectrum. The methylene (B1212753) protons of the dihydroisoquinoline core resonate as triplets, indicative of their coupling with adjacent methylene groups. It is worth noting that in some instances, particularly with certain solvents, anomalous ¹H NMR spectra have been observed for 3,4-dihydroisoquinolines, exhibiting significant line broadening for protons at C-1 and C-3. ias.ac.in

A derivative, tert-Butyl this compound-2(1H)-carboxylate, shows a characteristic singlet for the tert-butyl group around 1.49 ppm and aromatic protons around 7.00 ppm in its ¹H-NMR spectrum.

Interactive Data Table: Representative NMR Data for Related Compounds

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity |

| tert-Butyl this compound-2(1H)-carboxylate | ¹H | ~1.49 | Singlet |

| tert-Butyl this compound-2(1H)-carboxylate | ¹H | ~2.78 | Methylene |

| tert-Butyl this compound-2(1H)-carboxylate | ¹H | ~3.59 | Methylene |

| tert-Butyl this compound-2(1H)-carboxylate | ¹H | ~7.00 | Aromatic |

Mass Spectrometry (MS) for Confirmation of Molecular Mass and Fragment Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of this compound and for gaining insights into its structural components through fragmentation analysis. The empirical formula for this compound is C₉H₈BrN, with a molecular weight of 210.07 g/mol . sigmaaldrich.com

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which helps in confirming the elemental composition. The mass spectrum will show a characteristic isotopic pattern for bromine (approximately equal intensities for ⁷⁹Br and ⁸¹Br isotopes), which is a key signature for bromo-containing compounds. The fragmentation pattern observed in the mass spectrum can help to piece together the structure of the molecule by identifying stable fragments. Predicted collision cross section (CCS) values for various adducts of this compound have been calculated. uni.lu

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 209.99129 | 135.1 |

| [M+Na]⁺ | 231.97323 | 146.9 |

| [M-H]⁻ | 207.97673 | 141.0 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

Key expected absorptions include:

C=N stretch: The imine functional group in the dihydroisoquinoline ring will show a characteristic stretching vibration.

C-H stretches: Aromatic C-H stretching vibrations will appear at wavenumbers above 3000 cm⁻¹, while aliphatic C-H stretches will be observed below 3000 cm⁻¹.

C=C stretches: Aromatic ring stretching vibrations will be visible in the 1600-1450 cm⁻¹ region.

C-Br stretch: The carbon-bromine bond will have a characteristic absorption in the fingerprint region of the spectrum.

While a specific IR spectrum for this compound is not provided, the identity of the compound can be confirmed by comparing its IR spectrum to a reference standard. sigmaaldrich.com

Chromatographic Techniques for Purification and Purity Assessment (e.g., Flash Column Chromatography, GC)

Chromatographic techniques are fundamental for both the purification of this compound from reaction mixtures and for the assessment of its purity.

Flash Column Chromatography: This is a common and efficient method for the preparative separation of the compound from byproducts and unreacted starting materials. rochester.eduorgsyn.org The choice of solvent system (eluent) is crucial for achieving good separation and is often determined by preliminary analysis using thin-layer chromatography (TLC). theseus.fimit.edu For nitrogen-containing compounds like this, it can be beneficial to add a small amount of a base like triethylamine (B128534) to the eluent to improve the chromatography. rochester.edu

Gas Chromatography (GC): GC is a powerful analytical technique for assessing the purity of this compound. sigmaaldrich.com A pure sample will ideally show a single peak in the gas chromatogram. The retention time of the peak is a characteristic of the compound under specific GC conditions. By using a calibrated instrument, GC can also be used for quantitative analysis to determine the exact purity level. Commercial suppliers often specify the purity of this compound as determined by GC, with values typically in the range of 98.5-100%. sigmaaldrich.com

Computational and Theoretical Studies on 5 Bromo 3,4 Dihydroisoquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic structure and reactivity of molecules. These methods, rooted in quantum mechanics, provide insights into molecular properties that are often difficult or impossible to obtain through experimental means alone. For a molecule like 5-Bromo-3,4-dihydroisoquinoline, such calculations would elucidate the effects of the bromine substituent and the dihydro- nature of the heterocyclic ring on its electronic properties.

As a direct computational analysis of this compound is not available in the literature, we can look at a study on the parent molecule, isoquinoline (B145761), to understand the types of data that can be generated. A DFT analysis of isoquinoline provides valuable information on its structural and electronic parameters. researchgate.net For instance, the calculated dipole moment and rotational constants for isoquinoline are 2.004 D and 3.101, 1.22, and 0.875 GHz, respectively. researchgate.net These values offer a baseline for understanding the molecule's polarity and its behavior in spectroscopic studies.

Furthermore, quantum chemical calculations can predict various molecular properties that are crucial for understanding reactivity. These include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). For this compound, the bromine atom would be expected to significantly influence these properties through its inductive and resonance effects, thereby affecting the molecule's reactivity towards electrophiles and nucleophiles.

A key aspect of reactivity prediction is the analysis of the HOMO-LUMO energy gap. A smaller gap generally indicates higher reactivity. For the parent isoquinoline, the calculated HOMO-LUMO gap provides a reference point. The introduction of a bromine atom at the 5-position would likely alter this gap, and quantum chemical calculations could precisely quantify this change, offering predictions about the compound's stability and reactivity.

Density Functional Theory (DFT) in Reaction Mechanism Modeling and Transition State Characterization

Density Functional Theory (DFT) has become a powerful tool for modeling chemical reactions, allowing for the detailed investigation of reaction mechanisms and the characterization of transient species like transition states. youtube.com For this compound, DFT calculations could be employed to model a variety of reactions, such as electrophilic aromatic substitution on the benzene (B151609) ring or nucleophilic addition to the imine-like C=N bond.

The process of modeling a reaction mechanism with DFT typically involves the following steps:

Geometry Optimization: The structures of the reactants, products, and any intermediates are optimized to find their lowest energy conformations.

Transition State Searching: A search is conducted for the transition state structure that connects the reactants and products. This is a critical step, as the transition state represents the energy barrier of the reaction.

Frequency Calculations: Vibrational frequency calculations are performed on all optimized structures. For a minimum energy structure (reactant, product, or intermediate), all calculated frequencies will be real. For a transition state, there will be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that the identified transition state correctly connects the desired reactants and products.

For this compound, a hypothetical reaction could be its synthesis via a Bischler-Napieralski-type cyclization. DFT could be used to model the entire reaction pathway, identifying the key intermediates and transition states, and calculating their relative energies. This would provide a detailed, atomistic understanding of the reaction mechanism.

The following table illustrates the kind of thermodynamic data that can be obtained from DFT calculations, using the parent isoquinoline as an example. researchgate.net

| Thermodynamic Parameter | Value |

| Zero-point vibrational energy | 94.61 kcal/mol |

| Enthalpy | 100.17 kcal/mol |

| Gibbs Free Energy | 74.32 kcal/mol |

| Entropy | 86.68 cal/mol·K |

| Specific Heat Capacity (Cv) | 33.19 cal/mol·K |

This data is for the parent isoquinoline and serves as an illustrative example of the output of DFT calculations.

Conformational Analysis and Stereochemical Predictions

The three-dimensional structure of a molecule is crucial to its function and reactivity. Conformational analysis aims to identify the stable conformations of a molecule and to understand the energy barriers between them. For this compound, the dihydro- portion of the isoquinoline ring is not planar, and therefore, the molecule can exist in different conformations.

A computational conformational analysis would typically involve a systematic search of the potential energy surface of the molecule. This can be done by rotating the rotatable bonds and calculating the energy of each resulting conformation. The stable conformations correspond to the minima on this potential energy surface.

For this compound, the primary conformational flexibility would be in the dihydropyridine (B1217469) ring. The presence of the bulky bromine atom at the 5-position could influence the preferred conformation of this ring. Computational studies could predict the most stable conformer and the energy differences between various conformers.

Stereochemistry is another important aspect that can be investigated using computational methods. If a reaction involving this compound creates a new stereocenter, computational modeling of the reaction pathway can help predict the stereochemical outcome. By comparing the energies of the transition states leading to different stereoisomers, one can predict which isomer will be the major product. This is particularly valuable in the design of stereoselective syntheses.

While specific conformational and stereochemical prediction studies on this compound are not available, the general principles of computational analysis provide a robust framework for such investigations. These studies are instrumental in understanding the structure-activity relationships of complex molecules.

Future Research Directions and Emerging Applications in Synthetic Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

Traditional methods for the synthesis of isoquinoline (B145761) derivatives, such as the Bischler-Napieralski and Pictet-Spengler reactions, often require harsh conditions and stoichiometric reagents, leading to significant waste. mcmaster.carsc.org Future research is increasingly focused on developing more sustainable and atom-economical approaches to synthesize 5-Bromo-3,4-dihydroisoquinoline and its derivatives.

Another avenue for sustainable synthesis is the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation can dramatically reduce reaction times and improve yields for classical reactions like the Bischler-Napieralski cyclization, offering a more energy-efficient route to dihydroisoquinolines. organic-chemistry.orgorganic-chemistry.org The application of MAOS to the synthesis of this compound could provide a rapid and scalable method for its production.

Exploration of Novel Reactivity Modes for Enhanced Molecular Complexity

The bromine atom in this compound is not merely a placeholder but an active participant in chemical transformations, enabling the exploration of novel reactivity modes to generate molecules with increased complexity. The C-Br bond serves as a versatile handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. nih.gov This allows for the introduction of a wide range of aryl, heteroaryl, and alkynyl groups at the 5-position, facilitating the synthesis of diverse compound libraries for drug discovery and materials science.

Beyond established cross-coupling methods, future research will likely focus on leveraging the unique electronic properties of the this compound scaffold to explore novel C-H functionalization reactions at other positions of the molecule. The development of regioselective C-H activation/functionalization protocols would provide access to a wider range of substituted dihydroisoquinoline derivatives that are currently difficult to synthesize.

Furthermore, the interplay between the bromine substituent and the imine functionality of the dihydroisoquinoline ring could lead to the discovery of new cascade reactions. These one-pot transformations, where multiple bonds are formed in a single operation, are highly desirable for their efficiency and elegance. The design of such cascade reactions starting from this compound is a fertile ground for future synthetic innovation.

Integration into Flow Chemistry and Automation for High-Throughput Synthesis

The increasing demand for large and diverse compound libraries for high-throughput screening has spurred the development of automated synthesis platforms and flow chemistry techniques. nih.govvapourtec.com The integration of the synthesis and derivatization of this compound into these modern technologies is a critical future direction.

Flow chemistry, the continuous processing of chemical reactions in a reactor, offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for seamless scale-up. amt.uknih.govvapourtec.com The synthesis of halogenated heterocycles, a class to which this compound belongs, is an area where flow chemistry can offer significant benefits, particularly in handling hazardous reagents and controlling exothermic reactions. amt.uk Future work will likely involve the development of robust flow-based methods for both the synthesis of the this compound core and its subsequent functionalization through in-line purification and reaction telescoping.

Automation and the use of robotic platforms can further accelerate the exploration of the chemical space around the this compound scaffold. The development of automated protocols for the parallel synthesis of libraries of derivatives will enable the rapid generation of compounds for biological screening and materials testing, significantly shortening the discovery timeline. mcmaster.canih.gov

Design of Advanced Chemical Probes and Building Blocks for Materials Science and Chemical Biology

The unique structural and electronic properties of this compound make it an attractive scaffold for the design of advanced chemical probes and functional building blocks for materials science and chemical biology.

In chemical biology, the dihydroisoquinoline core is found in numerous biologically active natural products and synthetic compounds. nih.govmdpi.com The bromine atom in this compound provides a convenient point of attachment for fluorescent dyes, affinity tags, or photo-cross-linking groups, enabling the development of chemical probes to study biological processes. For example, a related compound, 5-bromo-3,4-dihydroxybenzaldehyde, has been shown to promote hair growth, highlighting the potential of bromo-substituted aromatic compounds in modulating biological pathways. nih.gov The synthesis of derivatives of this compound as potential enzyme inhibitors or receptor ligands is a promising area of research. nih.gov

In materials science, the rigid, planar structure of the isoquinoline ring system can be exploited to create novel organic materials with interesting photophysical or electronic properties. The ability to functionalize the 5-position through cross-coupling reactions allows for the tuning of these properties. For instance, the incorporation of this compound derivatives into conjugated polymers or small molecules could lead to the development of new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or chemical sensors. The synthesis of highly conjugated systems derived from this scaffold is a key direction for future materials research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Bromo-3,4-dihydroisoquinoline with minimal isomer formation?

- Methodological Answer : The compound can be synthesized via electrophilic bromination of 3,4-dihydroisoquinoline using N-Bromosuccinimide (NBS) under controlled conditions. This approach avoids isomer mixtures commonly seen in traditional bromination methods. Key steps include:

- Reagent Selection : NBS ensures regioselective bromination at the C-5 position.